(4R,4'S)-2,2'-Diethyl-4,4'-bi[1,3,2-dioxaborolane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,4’S)-2,2’-Diethyl-4,4’-bi[1,3,2-dioxaborolane] is a boronic ester compound known for its unique chemical properties and applications in various fields. This compound is characterized by the presence of boron-oxygen (B-O) bonds, which impart significant reactivity and versatility in chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’S)-2,2’-Diethyl-4,4’-bi[1,3,2-dioxaborolane] typically involves the reaction of boronic acids with diols. One common method is the reaction of boronic acid with 1,2- or 1,3-diols under mild conditions to form the boronic ester . The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of (4R,4’S)-2,2’-Diethyl-4,4’-bi[1,3,2-dioxaborolane] involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
(4R,4’S)-2,2’-Diethyl-4,4’-bi[1,3,2-dioxaborolane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic ester back to the corresponding boronic acid.
Substitution: The boronic ester can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the major product is a biaryl compound formed by the coupling of the boronic ester with an aryl halide .
Scientific Research Applications
(4R,4’S)-2,2’-Diethyl-4,4’-bi[1,3,2-dioxaborolane] has a wide range of applications in scientific research, including:
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of polymers, adhesives, and other materials with unique properties.
Mechanism of Action
The mechanism of action of (4R,4’S)-2,2’-Diethyl-4,4’-bi[1,3,2-dioxaborolane] involves the formation and breaking of B-O bonds. The compound can interact with various molecular targets, such as enzymes or receptors, through its boron center. These interactions can modulate biological pathways and lead to specific effects, such as inhibition of enzyme activity or alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Isopropenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester with similar reactivity but different structural features.
Pinacol vinylboronate: A boronic ester used in similar applications but with distinct chemical properties.
Uniqueness
(4R,4’S)-2,2’-Diethyl-4,4’-bi[1,3,2-dioxaborolane] is unique due to its specific stereochemistry and the presence of two ethyl groups, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in certain synthetic applications and research studies .
Properties
Molecular Formula |
C8H16B2O4 |
---|---|
Molecular Weight |
197.84 g/mol |
IUPAC Name |
(4R)-2-ethyl-4-[(4S)-2-ethyl-1,3,2-dioxaborolan-4-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C8H16B2O4/c1-3-9-11-5-7(13-9)8-6-12-10(4-2)14-8/h7-8H,3-6H2,1-2H3/t7-,8+ |
InChI Key |
WFUKJSSNVYCAIT-OCAPTIKFSA-N |
Isomeric SMILES |
B1(OC[C@@H](O1)[C@@H]2COB(O2)CC)CC |
Canonical SMILES |
B1(OCC(O1)C2COB(O2)CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.